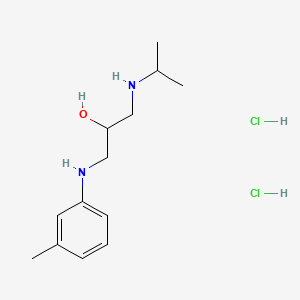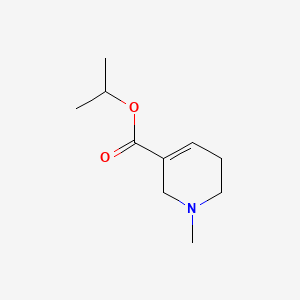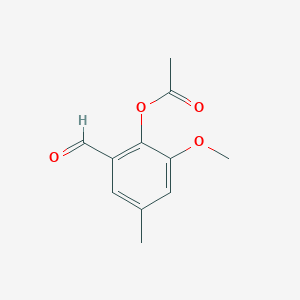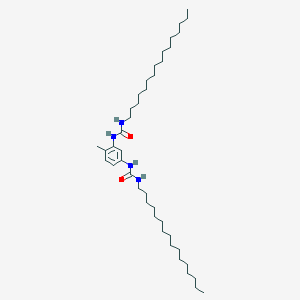
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is a chemical compound known for its significant applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes an isopropylamino group and a m-toluidino group attached to a propanol backbone. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride typically involves a multi-step process. One common method includes the reaction of m-toluidine with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylamino or m-toluidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of beta-blockers and other therapeutic agents.
Industry: The compound is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride involves its interaction with specific molecular targets. The isopropylamino group can interact with adrenergic receptors, leading to various physiological effects. The compound may also influence cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Bisoprolol: A beta-blocker with a similar isopropylamino group.
Isoprenaline: Another compound with an isopropylamino group, used as a bronchodilator.
Propranolol: A non-selective beta-blocker with a similar structure.
Uniqueness: 1-(Isopropylamino)-3-m-toluidino-2-propanol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
20013-88-1 |
|---|---|
Molecular Formula |
C13H24Cl2N2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
1-(3-methylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-10(2)14-8-13(16)9-15-12-6-4-5-11(3)7-12;;/h4-7,10,13-16H,8-9H2,1-3H3;2*1H |
InChI Key |
OIPQGNFGIVIMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(CNC(C)C)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)







